7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.77 g/mol . This compound is characterized by the presence of a quinoline core substituted with a chlorine atom at the 7th position, a methyl group at the 8th position, and a thienyl group at the 2nd position. It also contains a carboxylic acid functional group at the 4th position of the quinoline ring .
Preparation Methods
The synthesis of 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution reactions: Introduction of the chlorine atom at the 7th position and the methyl group at the 8th position can be achieved through electrophilic aromatic substitution reactions.
Thienyl group introduction: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thienyl boronic acids.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid catalysts like sulfuric acid. Major products formed from these reactions include quinoline derivatives with modified functional groups .
Scientific Research Applications
7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid include other quinoline derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
8-Methylquinoline-4-carboxylic acid: Lacks the chlorine and thienyl substituents.
7-Chloroquinoline-4-carboxylic acid: Lacks the methyl and thienyl substituents.
2-Thienylquinoline-4-carboxylic acid: Lacks the chlorine and methyl substituents.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity .
Biological Activity
7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS Number: 588696-19-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Achieved via the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
- Substitution Reactions : Chlorine and methyl groups are introduced through electrophilic aromatic substitution.
- Thienyl Group Introduction : This is accomplished using cross-coupling reactions, such as the Suzuki-Miyaura coupling.
- Carboxylation : The carboxylic acid group is added through carboxylation reactions like the Kolbe-Schmitt reaction.
These methods highlight the compound's complex synthetic pathway, which is essential for understanding its chemical properties and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to effective bactericidal effects. This mechanism is common among quinoline derivatives, which often target bacterial growth pathways.
Anticancer Potential
In vitro studies have demonstrated promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The compound showed cytotoxic effects with IC50 values indicating significant inhibition of cell viability:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 22.09 |
This compound | A-549 | 6.40 |
These results suggest that the compound could serve as a lead candidate for further development into anticancer therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in bacteria and cancer cells.
- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways involved in cell proliferation and survival.
This dual action enhances its potential as both an antimicrobial and anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar quinoline derivatives:
Compound Name | Key Features |
---|---|
8-Methylquinoline-4-carboxylic acid | Lacks chlorine and thienyl substituents |
7-Chloroquinoline-4-carboxylic acid | Lacks methyl and thienyl substituents |
2-Thienylquinoline-4-carboxylic acid | Lacks chlorine and methyl substituents |
The specific combination of substituents in this compound contributes to its enhanced reactivity and biological activity compared to these other compounds .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
-
Cytotoxicity Studies : In a study involving multiple synthesized compounds, 7-Chloro-8-methyl derivatives showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like Doxorubicin.
- IC50 values were significantly lower than those for Doxorubicin, indicating higher efficacy in inhibiting cancer cell growth.
- Antioxidant Activity : Additional assays have demonstrated that this compound also exhibits antioxidant properties, further supporting its potential as a therapeutic agent against oxidative stress-related diseases .
Properties
IUPAC Name |
7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBUPYABFYLKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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